2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide 2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 588692-33-5
VCID: VC2344541
InChI: InChI=1S/C16H20N2O2S/c17-15-14(16(19)18-10-11-6-5-9-20-11)12-7-3-1-2-4-8-13(12)21-15/h5-6,9H,1-4,7-8,10,17H2,(H,18,19)
SMILES: C1CCCC2=C(CC1)C(=C(S2)N)C(=O)NCC3=CC=CO3
Molecular Formula: C16H20N2O2S
Molecular Weight: 304.4 g/mol

2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

CAS No.: 588692-33-5

Cat. No.: VC2344541

Molecular Formula: C16H20N2O2S

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide - 588692-33-5

Specification

CAS No. 588692-33-5
Molecular Formula C16H20N2O2S
Molecular Weight 304.4 g/mol
IUPAC Name 2-amino-N-(furan-2-ylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Standard InChI InChI=1S/C16H20N2O2S/c17-15-14(16(19)18-10-11-6-5-9-20-11)12-7-3-1-2-4-8-13(12)21-15/h5-6,9H,1-4,7-8,10,17H2,(H,18,19)
Standard InChI Key YAHYTIKRNCXJNM-UHFFFAOYSA-N
SMILES C1CCCC2=C(CC1)C(=C(S2)N)C(=O)NCC3=CC=CO3
Canonical SMILES C1CCCC2=C(CC1)C(=C(S2)N)C(=O)NCC3=CC=CO3

Introduction

Chemical Identity and Structural Characteristics

2-Amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a heterocyclic organic compound featuring a thiophene ring fused with a cyclooctane system. The compound contains several key functional groups that define its chemical behavior: an amino group at the 2-position of the thiophene ring, a carboxamide moiety at the 3-position, and a furylmethyl substituent attached to the nitrogen atom of the carboxamide group . The presence of these functional groups contributes to the compound's potential for hydrogen bonding and other intermolecular interactions that may influence its biological activity. The fused ring system creates a unique three-dimensional architecture that may play a role in molecular recognition processes with biological targets.

Structural Identifiers and Nomenclature

The compound is precisely identified through several standardized chemical identifiers as detailed in the following table:

IdentifierValueReference
CAS Registry Number588692-33-5
Molecular FormulaC₁₆H₂₀N₂O₂S
InChI1S/C16H20N2O2S/c17-15-14(16(19)18-10-11-6-5-9-20-11)12-7-3-1-2-4-8-13(12)21-15/h5-6,9H,1-4,7-8,10,17H2,(H,18,19)
InChI KeyYAHYTIKRNCXJNM-UHFFFAOYSA-N

Physicochemical Properties

Understanding the physicochemical properties of 2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is essential for predicting its behavior in biological systems and developing appropriate formulation strategies for potential pharmaceutical applications.

Physical Properties

The compound exhibits the following fundamental physical properties:

PropertyValueReference
Molecular Weight304.41 g/mol
Physical StateSolid (inferred)
Hazard ClassificationIrritant

Structural Components

The compound can be broken down into several key structural components:

  • A thiophene ring (containing sulfur)

  • A fused cyclooctane ring (8-membered alicyclic ring)

  • A primary amino group (-NH₂) at the 2-position

  • A carboxamide (-CONH-) group at the 3-position

  • A furylmethyl substituent (-CH₂-2-furyl) attached to the carboxamide nitrogen

SupplierCatalog NumberPackage SizePrice (USD)Reference
Matrix Scientific029252-500MG500 mg$193.85
AA BLOCKS, INC.AABH99A4959C-500MG500 mg$613.60
VWR101827-778Not specifiedNot specified
Combi-BlocksQZ-5651Not specifiedNot specified

The availability from multiple suppliers indicates that the compound is recognized as a valuable research tool or intermediate, though the price variation suggests differences in manufacturing processes, purity, or market positioning.

Related Compounds and Structural Analogs

2-Amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide belongs to a broader family of substituted thiophenes that have been investigated for their biological activities and potential pharmaceutical applications.

Structural Relatives and Derivatives

Several closely related compounds have been identified in the chemical literature:

  • 2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide (CAS: 40106-15-8) - This is the parent compound without the furylmethyl substituent on the carboxamide nitrogen

  • 2-Amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide (CAS: 669740-02-7) - A related analog with a 4-chlorophenyl group replacing the furylmethyl group

  • 2-Amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide (CAS: 667436-79-5) - A derivative containing a 2-methylphenyl substituent on the carboxamide nitrogen

  • Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (CAS: 40106-16-9) - An ester derivative rather than an amide, with a molecular weight of 253.36 g/mol

These structural analogs provide valuable comparative information for understanding the structure-activity relationships within this chemical class.

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